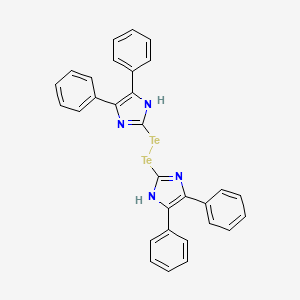
2,2'-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is a complex organic compound that features a ditellane core linked to two imidazole rings, each substituted with diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through the reaction of benzil with ammonium acetate in the presence of a suitable solvent, such as acetic acid. This reaction forms 4,5-diphenyl-1H-imidazole.
Introduction of the Ditellane Core: The ditellane core is introduced by reacting tellurium tetrachloride with a suitable reducing agent, such as sodium borohydride, to form ditelluride. This intermediate is then coupled with the imidazole rings to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which can break the ditellane bond.
Substitution: The phenyl groups on the imidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products
Oxidation Products: Oxidized tellurium species.
Reduction Products: Reduced tellurium species and imidazole derivatives.
Substitution Products: Halogenated or nitrated imidazole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of tellurium-containing compounds and their redox properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress and related diseases.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The tellurium atoms in the compound can interact with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with a similar structure but containing an ethene core instead of a ditellane core.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: A compound with a benzene core and similar imidazole substitution.
Uniqueness
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is unique due to the presence of the ditellane core, which imparts distinct redox properties and potential biological activities not found in similar compounds
Propiedades
Número CAS |
671817-75-7 |
|---|---|
Fórmula molecular |
C30H22N4Te2 |
Peso molecular |
693.7 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1H-imidazol-2-yl)ditellanyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C30H22N4Te2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34) |
Clave InChI |
NHGFRDZISMEYJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N2)[Te][Te]C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



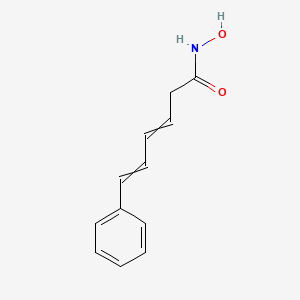


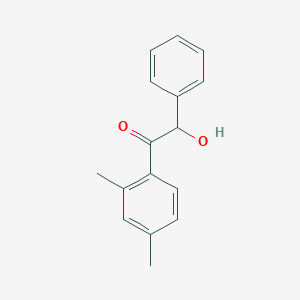
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
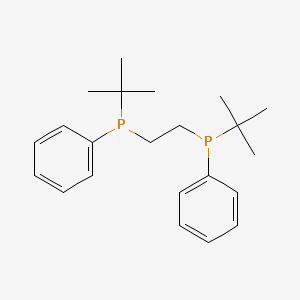

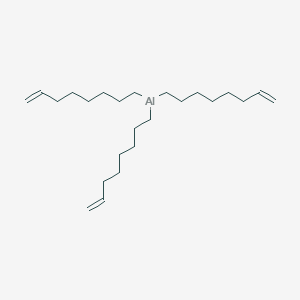
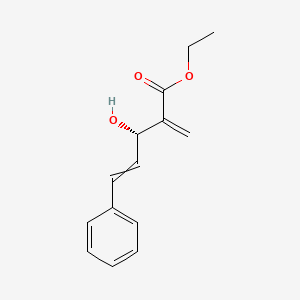
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
